molecular formula C15H12N2O2 B14396103 4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one CAS No. 88062-43-5

4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one

Katalognummer: B14396103
CAS-Nummer: 88062-43-5
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: MHNLNTIUDQWZKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that belongs to the class of oxadiazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, characterized by the presence of two phenyl groups and an oxadiazine ring, contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these reaction parameters to achieve large-scale synthesis with high efficiency and minimal by-products.

Analyse Chemischer Reaktionen

4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Vergleich Mit ähnlichen Verbindungen

4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other heterocyclic compounds.

Eigenschaften

CAS-Nummer

88062-43-5

Molekularformel

C15H12N2O2

Molekulargewicht

252.27 g/mol

IUPAC-Name

4,5-diphenyl-5H-1,3,4-oxadiazin-6-one

InChI

InChI=1S/C15H12N2O2/c18-15-14(12-7-3-1-4-8-12)17(16-11-19-15)13-9-5-2-6-10-13/h1-11,14H

InChI-Schlüssel

MHNLNTIUDQWZKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(=O)OC=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.